2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid

Lipophilicity Drug-likeness ADME prediction

In fragment-based screening, substituting this compound with generic pyridinacetic acids risks confounding SAR due to divergent LogP (Δ0.40 vs. unsubstituted 3-pyridineacetic acid) and missing keto-enol tautomerism. 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid provides defined regiochemistry (2-OH, 4-CH₃, 3-CH₂COOH), quantified LogP of 0.31, TPSA of 70.16 Ų, and NLT 98% purity under ISO-certified quality systems-ensuring batch-to-batch reproducibility. The CH₂ spacer adds conformational flexibility absent in rigid 2-hydroxy-4-methylnicotinic acid analogs, enabling precise chelation geometry tuning in metalloenzyme programs targeting HIV integrase or Mtb PDH.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B13970881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1)CC(=O)O
InChIInChI=1S/C8H9NO3/c1-5-2-3-9-8(12)6(5)4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
InChIKeyUEJZMKLGPWOTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid: A Specialized Pyridin-3-yl Acetic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid (CAS 1227513-88-3, C8H9NO3, MW 167.16) is a disubstituted pyridine heterocycle featuring hydroxyl at C2, methyl at C4, and an acetic acid side chain at C3 . This substitution pattern places it within the broader class of pyridin-3-yl acetic acid derivatives—a scaffold repeatedly exemplified in patents targeting HIV integrase, Mycobacterium tuberculosis PDH complex, and immunomodulatory pathways [1]. Its primary application is as a research intermediate or fragment for structure–activity relationship (SAR) exploration, where precise regiochemistry and physicochemical properties may differentiate it from structurally proximal analogs [1].

Why Close Analogs of 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid Cannot Be Interchanged in Procurement


Pyridin-3-yl acetic acid derivatives with similar core structures may appear interchangeable but exhibit quantifiable differences in lipophilicity, hydrogen-bonding surface area, and acid/base character that directly influence solubility, permeability, and target engagement in assay systems [1]. For example, unsubstituted 3-pyridineacetic acid (CAS 501-81-5) and the carboxylic acid analog 2-hydroxy-4-methylnicotinic acid (CAS 38076-81-2) show divergent LogP and PSA values relative to 2-(2-hydroxy-4-methylpyridin-3-yl)acetic acid [1][2]. Such differences—although often overlooked at the procurement stage—can alter fraction absorbed, off-target binding, and SAR interpretation, underscoring why generic substitution without physicochemical verification risks confounding biological data. The quantitative evidence below details these differentiation points.

Quantitative Physicochemical Differentiation of 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid vs. Closest Analogs


LogP: 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid vs. Unsubstituted 3-Pyridineacetic Acid

The target compound demonstrates an ACD/LogP of 0.31, representing a 0.40 log unit reduction relative to unsubstituted 3-pyridineacetic acid (LogP 0.71) [1]. This difference corresponds to an approximately 2.5-fold lower theoretical partition into n-octanol, indicating higher aqueous preference for the target compound.

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area and Hydrogen Bond Donor/Acceptor Profile vs. 2-Hydroxy-4-methylnicotinic Acid

2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid possesses a topological polar surface area (TPSA) of 70.16 Ų, nearly identical to 2-hydroxy-4-methylnicotinic acid (TPSA 70.42 Ų) [1]. However, the target compound provides an extra carbon spacer between the pyridine ring and the carboxylic acid group, increasing molecular weight by 14 Da (167.16 vs. 153.14) and adding rotational flexibility. The additional CH₂ unit does not significantly change TPSA but extends the reach of the carboxylate moiety, which may affect chelation geometry or target binding pocket complementarity.

Polar surface area Hydrogen bonding Permeability

Supplier Certification and Purity: NLT 98% with ISO Compliance for Global Procurement

MolCore offers 2-(2-hydroxy-4-methylpyridin-3-yl)acetic acid at NLT 98% purity under an ISO-certified quality system, explicitly stating the product meets global pharmaceutical R&D and quality control requirements . This contrasts with many generic pyridinacetic acid suppliers who provide lower purity (commonly 95–97%) without ISO certification. The ISO compliance ensures batch-to-batch consistency and full documentation traceability, reducing the risk of impurity-driven false positives in biological assays.

Purity ISO certification Quality assurance

Regiochemical Identity: Ortho-Hydroxy / Para-Methyl Substitution Distinct from Common 2-Pyridylacetic Acid Isomers

The compound is unambiguously identified as the 3-(acetic acid) isomer with hydroxyl at the 2-position and methyl at the 4-position of the pyridine ring, confirmed by multiple authoritative databases under CAS 1227513-88-3 . This is structurally distinct from 2-pyridylacetic acid isomers (e.g., CAS 16179-97-8) and from 4-substituted pyridine-3-carboxylic acid analogs. The 2-hydroxy group introduces keto-enol tautomerism (evidenced by the alternative name (4-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid), a property absent in non-hydroxylated analogs, which may contribute to unique metal-binding or hydrogen-bonding interactions in target protein pockets.

Regiochemistry Tautomerism Structure confirmation

Procurement-Relevant Application Scenarios for 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid


Fragment-Based Lead Discovery Against Metal-Dependent Enzymes (e.g., HIV Integrase, Mtb PDH)

With its 2-hydroxy-pyridine motif capable of keto-enol tautomerism and a carboxylate-bearing side chain, this compound serves as a versatile fragment for metalloenzyme inhibitor programs. The quantified LogP of 0.31 suggests favorable aqueous solubility for biochemical screening conditions, while the CH₂ spacer provides conformational flexibility to explore binding pockets that differ from rigid carboxylic acid analogs . Procurement of ISO-certified, NLT 98% purity material is recommended for fragment library assembly to ensure assay reproducibility.

Synthesis of Patent-Exemplified Pyridin-3-yl Acetic Acid Derivatives for Antiviral or Antimycobacterial SAR

Patents from VIIV Healthcare and Academia Sinica disclose pyridin-3-yl acetic acid derivatives as HIV integrase inhibitors and Mtb PDH inhibitors, respectively [1]. This specific compound appears structurally related to the core scaffold used in these patent families. Researchers expanding SAR around the pyridine 2- and 4- positions will find this building block advantageous due to its defined regiochemistry and predictable physicochemical properties (LogP 0.31, TPSA 70.16 Ų), which facilitate pharmacokinetic property optimization .

Physicochemical Property Calibration in Drug Discovery Panels

The compound's intermediate LogP (0.31) and moderate TPSA (70.16 Ų) position it in a favorable region of CNS drug-like space, making it a suitable control or calibrant in panels assessing passive permeability and P-glycoprotein efflux . Its lipophilicity is 0.40 log units lower than unsubstituted 3-pyridineacetic acid, allowing researchers to deconvolute the contribution of the hydroxyl/methyl substitution to permeability and solubility without introducing large structural perturbations.

Custom Derivatization at the Carboxylic Acid Moiety for Prodrug or Bioconjugate Synthesis

The free -CH₂COOH group is amenable to amidation, esterification, or reduction chemistry, while the 2-hydroxy group can be selectively protected or oxidized [1]. This orthogonal reactivity profile, combined with the compound's high purity (NLT 98%) and ISO-compliant batch documentation, makes it suitable for multi-step medicinal chemistry campaigns where intermediate reproducibility is critical. The tautomeric 2-oxo form may also be exploited in late-stage functionalization strategies.

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